Eperisone

Overview

Description

Eperisone is a centrally acting muscle relaxant that is commonly used to alleviate muscle stiffness and pain. It is formulated as this compound hydrochloride and is known for its ability to relax both skeletal muscles and vascular smooth muscles. This compound is particularly effective in reducing myotonia, improving circulation, and suppressing the pain reflex .

Mechanism of Action

Target of Action

Eperisone is an antispasmodic drug that primarily targets both skeletal muscles and vascular smooth muscles . It also inhibits the alpha-2 adrenergic receptors located on the surface of muscle cells . These receptors, when stimulated, contract and cause spasms .

Mode of Action

This compound functions through voltage-gated channel blockade . By blocking these channels, this compound relaxes the muscles and prevents spasms . It also decreases muscle spindle sensitivity through the inhibition of spontaneous discharge of γ-motor neurons . Additionally, it exhibits vasodilatory action through antagonism of Ca influx .

Biochemical Pathways

It is known to inhibit the pain reflex pathway and exhibit local vasodilatation activity . This leads to a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex .

Pharmacokinetics

This compound is rapidly absorbed after oral administration with a maximum concentration time (Tmax) of 1.6 hours . It also undergoes rapid elimination from the body with a biological half-life of 1.87 hours . This rapid absorption and elimination suggest that this compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in the relaxation of both skeletal muscles and vascular smooth muscles . This leads to a reduction of myotonia, improvement of circulation, and suppression of the pain reflex . It also results in a decrease in muscle spindle sensitivity .

Biochemical Analysis

Biochemical Properties

Eperisone functions through the blockade of voltage-gated sodium and calcium channels, which leads to muscle relaxation . It interacts with various enzymes and proteins, including those involved in the regulation of muscle contraction and pain pathways. This compound’s interaction with these biomolecules results in the inhibition of muscle spindle sensitivity and suppression of spinal reflex potentials .

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. It relaxes both skeletal and vascular smooth muscles, leading to improved blood flow and reduced muscle stiffness . This compound also influences cell signaling pathways by inhibiting the afferent firing of muscle spindles and suppressing polysynaptic reflexes in the spinal cord . Additionally, it has been shown to improve dizziness and tinnitus associated with cerebrovascular disorders .

Molecular Mechanism

At the molecular level, this compound acts by blocking voltage-gated sodium and calcium channels, which reduces the excitability of neurons and muscle cells . This blockade leads to decreased gamma-efferent firing and inhibition of spinal cord activities, resulting in muscle relaxation and pain relief . This compound also inhibits the P2X7 receptor, which plays a role in neuropathic and inflammatory pain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates rapid absorption and elimination. After oral administration, it reaches peak plasma concentration within 1.6 hours and has a biological half-life of approximately 1.87 hours . This compound’s effects are sustained with repeated dosing, and it does not accumulate in the body, making it suitable for both short-term and long-term use .

Dosage Effects in Animal Models

Studies in animal models have shown that this compound’s effects vary with dosage. At therapeutic doses, it effectively reduces muscle spasms and rigidity without causing significant adverse effects . At higher doses, this compound may cause mild sedation and gastrointestinal disturbances . The drug has also been found to improve lung function and reduce lung scarring in a mouse model of idiopathic pulmonary fibrosis .

Metabolic Pathways

This compound undergoes extensive first-pass metabolism in the intestines, which significantly reduces its bioavailability when taken orally . It is metabolized primarily in the liver, where it is converted into various metabolites that are excreted in the urine . The drug’s metabolism can be influenced by other compounds, such as methylphenobarbital, which can increase its metabolic rate .

Transport and Distribution

This compound is distributed throughout the body, with a particular affinity for muscle tissues . It is transported across cell membranes via passive diffusion and is not significantly bound to plasma proteins . The drug’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert central effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of muscle cells, where it interacts with ion channels and other proteins involved in muscle contraction . The drug does not undergo significant post-translational modifications, and its activity is largely dependent on its concentration within the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eperisone hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of p-ethylpropiophenone with piperidine hydrochloride and paraformaldehyde in isopropanol. The mixture is refluxed at 95-100°C for 5-6 hours, followed by crystallization using isopropyl ether . Another method involves dissolving the crude this compound hydrochloride impurity in isopropanol, heating, and then adding acetone for crystallization .

Industrial Production Methods: Industrial production of this compound hydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Eperisone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include piperidine hydrochloride, paraformaldehyde, and isopropanol. Reaction conditions often involve refluxing at elevated temperatures and subsequent crystallization .

Major Products Formed: The primary product formed from these reactions is this compound hydrochloride, which is used in pharmaceutical formulations. Impurities and by-products are typically removed through crystallization and purification processes .

Scientific Research Applications

Eperisone has a wide range of scientific research applications. In medicine, it is used to treat conditions such as low back pain, spastic paralysis, and cervical spondylosis . Its muscle relaxant properties make it valuable in rehabilitation therapy, where it helps improve voluntary movement without reducing muscle power . Additionally, this compound is studied for its potential use in treating dizziness and tinnitus associated with cerebrovascular disorders .

Comparison with Similar Compounds

Eperisone is often compared with other muscle relaxants such as baclofen and tizanidine. Unlike baclofen, which increases the velocity of leg falling, this compound increases the number of leg oscillations, indicating a different mode of action . This compound is also preferred for its lower incidence of sedation compared to other antispasmodic drugs . Similar compounds include tolperisone and methocarbamol, which also act as muscle relaxants but have different pharmacological profiles .

Biological Activity

Eperisone hydrochloride is a centrally acting muscle relaxant with significant therapeutic potential, particularly in the management of musculoskeletal disorders. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant clinical findings.

This compound primarily acts by inhibiting the pain reflex pathways in the central nervous system, leading to muscle relaxation. It also exhibits vasodilatory effects, enhancing blood flow and reducing muscle spasms. The drug's mechanism involves:

- Inhibition of Spinal Reflexes : this compound modulates neurotransmitter release at spinal synapses, which reduces the excitability of motoneurons.

- Vasodilation : It relaxes vascular smooth muscles, contributing to improved circulation in affected areas.

Treatment of Low Back Pain (LBP)

This compound has been extensively studied for its effectiveness in treating acute low back pain and muscle spasms. A randomized controlled trial involving 240 patients demonstrated significant improvements in pain and mobility:

| Parameter | This compound Group (n=112) | Placebo Group (n=113) | P-value |

|---|---|---|---|

| Improvement in Finger-to-Floor Distance (FFD) | 150.66 to 41.75 cm | 138.51 to 101.60 cm | <0.001 |

| Patients rated "Good-Excellent" | 89 (79.46%) | 43 (38.05%) | <0.001 |

This study indicated that this compound significantly outperformed placebo in reducing pain and improving functional outcomes in patients with acute musculoskeletal spasm associated with LBP .

Comparison with Other Muscle Relaxants

In a comparative study, this compound was evaluated against tizanidine for efficacy and tolerability:

| Drug | Mean Pain Score Reduction (Day 14) | Adverse Events |

|---|---|---|

| This compound | 84.46% | Nausea, dizziness |

| Tizanidine | 81.95% | Drowsiness, dry mouth |

Both drugs showed similar efficacy; however, this compound was noted for a more favorable side effect profile .

Seizure Induction

A notable case report described a patient who developed bilateral tonic seizures after initiating treatment with this compound hydrochloride. The patient's symptoms resolved after discontinuation of the drug and appropriate medical intervention, highlighting the importance of monitoring for adverse effects .

In Vitro Studies

Recent research has demonstrated that this compound exhibits cytotoxic effects on fibroblasts, specifically inhibiting their activation and transdifferentiation into myofibroblasts under TGF-β1 stimulation. This suggests potential applications in fibrotic conditions:

Properties

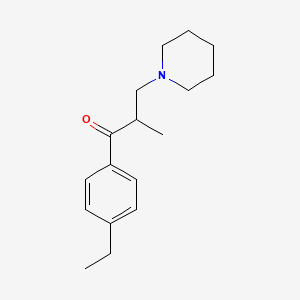

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUNAWUMZGQQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040671 | |

| Record name | Eperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64840-90-0 | |

| Record name | Eperisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64840-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

170-172 | |

| Record name | Eperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eperisone?

A1: this compound hydrochloride is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it inhibits the pain reflex pathway, potentially by suppressing mono- and polysynaptic reflexes in the spinal cord and supraspinal structures [].

Q2: Does this compound have any effects on blood vessels?

A2: Yes, in addition to its central action, this compound also exhibits vasodilatory effects on vascular smooth muscle, potentially by blocking calcium channels [, ]. This contributes to its muscle relaxant properties by improving blood supply to skeletal muscles, counteracting the ischemia caused by muscle contracture. []

Q3: How does this compound affect neurotransmission within the vestibular system?

A3: Studies in anesthetized cats suggest this compound can inhibit synaptic transmission in neurons of the medial vestibular nucleus, particularly those projecting to the abducens nucleus (ascending neurons), without significantly affecting descending neurons projecting to the spinal cord []. This selective inhibition might contribute to its antivertigo effects. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound hydrochloride has the molecular formula C19H27NO.HCl and a molecular weight of 321.87 g/mol.

Q5: How is this compound metabolized in the human body?

A5: this compound is metabolized in the liver and intestines, primarily by cytochrome P450 (CYP) enzymes. Studies show that multiple CYPs are involved, including CYP2J2 and CYP3A4 []. The major metabolic pathways include oxidation and carbonyl reduction, resulting in seven identified metabolites [].

Q6: Are there any factors influencing this compound's pharmacokinetic variability?

A6: Yes, this compound exhibits high pharmacokinetic variability. Population pharmacokinetic modeling identified aspartate aminotransferase levels and smoking status as potential covariates influencing this compound's apparent clearance [].

Q7: What is the bioavailability of oral this compound?

A7: Oral this compound has low bioavailability due to significant first-pass metabolism in the intestines [].

Q8: Has a transdermal delivery system for this compound been explored?

A8: Yes, research has explored transdermal patches as an alternative delivery method for this compound. Studies in rats have shown that transdermal this compound exhibits significantly enhanced and longer-lasting muscle relaxant activity compared to oral administration, suggesting improved absorption and potentially better efficacy and patient compliance [].

Q9: What are the common clinical applications of this compound?

A9: this compound is primarily prescribed for the relief of muscle stiffness, spasm, and pain associated with musculoskeletal disorders. Some common conditions include low back pain, cervical spondylitis, and spastic palsy [, , , ].

Q10: Has this compound been studied in the treatment of acute musculoskeletal spasm associated with low back pain?

A10: Yes, randomized, double-blind, placebo-controlled trials have investigated the efficacy of this compound in treating acute musculoskeletal spasm associated with low back pain []. These trials reported significant improvements in finger-to-floor distance, lumbar pain, and reduced need for rescue medication in patients treated with this compound compared to placebo [].

Q11: Can this compound cause QT prolongation or other cardiac effects?

A11: While rare, case reports describe the potential for this compound overdose to induce severe QT prolongation and torsades de pointes, particularly in patients concurrently taking medications that prolong the QT interval [].

Q12: What analytical techniques are commonly used to quantify this compound?

A12: Several analytical methods have been developed and validated for the quantification of this compound in various matrices. These include:

- High-performance liquid chromatography (HPLC) coupled with various detection techniques: This includes HPLC with ultraviolet detection (HPLC-UV) [, , , , ], HPLC with electrospray ionization-mass spectrometry (HPLC-ESI-MS) [, ], and HPLC with tandem mass spectrometry (LC-MS/MS) [].

- Thin-layer chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for quantifying this compound in pharmaceutical formulations [, , ].

- UV Spectrophotometry: This technique can be used for the simultaneous estimation of this compound in combination with other drugs like Diclofenac Sodium [, , ].

Q13: Are there any specific challenges in formulating stable this compound pharmaceutical products?

A13: Maintaining the stability of this compound in pharmaceutical formulations can be challenging. Research has focused on developing stabilized compositions. One approach involves incorporating an acidifying agent to prevent degradation of this compound salt during storage and enhance its chemical stability [, ].

Q14: What strategies have been explored to improve this compound's bioavailability?

A14: To overcome the limitations of low oral bioavailability, researchers have investigated alternative delivery systems like transdermal patches [, ]. These patches demonstrate prolonged release and enhanced muscle relaxant activity compared to oral administration, indicating their potential for improving patient compliance and therapeutic outcomes.

Q15: Is there evidence of resistance development to this compound's therapeutic effects?

A15: Currently, there is no published research reporting the development of resistance to this compound's muscle relaxant effects.

Q16: Are there any known drug interactions with this compound?

A16: While drug interaction studies specific to this compound are limited, caution should be exercised when co-administering it with other centrally acting drugs or medications known to prolong the QT interval, given its potential for additive effects [].

Q17: Has this compound's environmental impact been studied?

A17: Currently, there is limited publicly available research investigating the environmental impact and degradation of this compound.

Q18: Are there any known alternatives or substitutes for this compound?

A18: Several other muscle relaxants are available, each with its own mechanism of action and side effect profile. Some commonly used alternatives include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.